molecular formula C21H20N4O B5590518 6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one

6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5590518
M. Wt: 344.4 g/mol
InChI Key: QAUKBSPRFSQCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with the cell cycle, leading to the suppression of tumor cell growth and induction of apoptosis . The pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

IUPAC Name

6-ethyl-1-phenyl-5-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-2-19-23-20-18(15-22-25(20)17-11-7-4-8-12-17)21(26)24(19)14-13-16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUKBSPRFSQCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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